[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol
Overview
Description
“[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol” is a chemical compound with the CAS Number: 292836-31-8 and a molecular weight of 212.17 . Its IUPAC name is (1- (4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)dimethanol .
Molecular Structure Analysis
The molecular structure of this compound involves a combination of 1,2,5- and 1,2,4-oxadiazole rings . The InChI key for this compound is MKMLUDAHTGRCOS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 212.17 . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Characterization of Energetic Materials
Studies have developed methods for synthesizing compounds based on the 3-amino-furazan and triazolyl-methanol frameworks, which are investigated for their potential as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior in certain cases to traditional explosives like TNT (Yu et al., 2017).
Catalytic Applications
A new tris(triazolyl)methanol ligand has been synthesized, forming a stable complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently. This catalyst is notable for its low loadings, short reaction times, and compatibility with free amino groups, making it an outstanding catalyst for copper(I)-catalyzed alkyne-azide cycloadditions (Ozcubukcu et al., 2009).
Antimicrobial Activities
Derivatives of the triazol-furazan class have been synthesized and evaluated for their antimicrobial properties. New 1,2,4-triazole derivatives, starting from furan-2-carbohydrazide, showed potential antiurease and antioxidant activities. These compounds present a new avenue for the development of antimicrobial agents with potentially lower toxicity and enhanced effectiveness (Başoğlu et al., 2013).
Synthesis of Nitro, Nitroso, Azo, and Azido Derivatives
Research has explored the synthesis of nitro-, nitroso-, azo-, and azido-derivatives of 1,2,5-oxadiazoles with 1,2,3-triazol-1-yl substituents. These compounds are synthesized by oxidation of amino-(1,2,3-triazol-1-yl)-1,2,5-oxadiazoles (aminotriazolylfurazans), demonstrating the versatility of these structures for generating a variety of functional groups that can have applications in different domains (Batog et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(hydroxymethyl)triazol-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O3/c7-5-6(10-15-9-5)12-4(2-14)3(1-13)8-11-12/h13-14H,1-2H2,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMLUDAHTGRCOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N(N=N1)C2=NON=C2N)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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